

Application of BTX-A51 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: BTX-A51

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Introduction

BTX-A51 is an orally bioavailable, first-in-class small molecule inhibitor that targets multiple kinases, including Casein Kinase 1 Alpha (CK1 α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[1][2] This multi-targeted approach leads to the stabilization of the tumor suppressor protein p53 and the downregulation of key oncogenes such as MYC and MCL-1, ultimately inducing apoptosis in cancer cells.[1][2] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the potential of **BTX-A51** in various malignancies, including liposarcoma and acute myeloid leukemia (AML), showing significant anti-tumor activity and good tolerability.[1][2][3]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming increasingly crucial in preclinical cancer research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive platform for evaluating novel therapeutic agents.

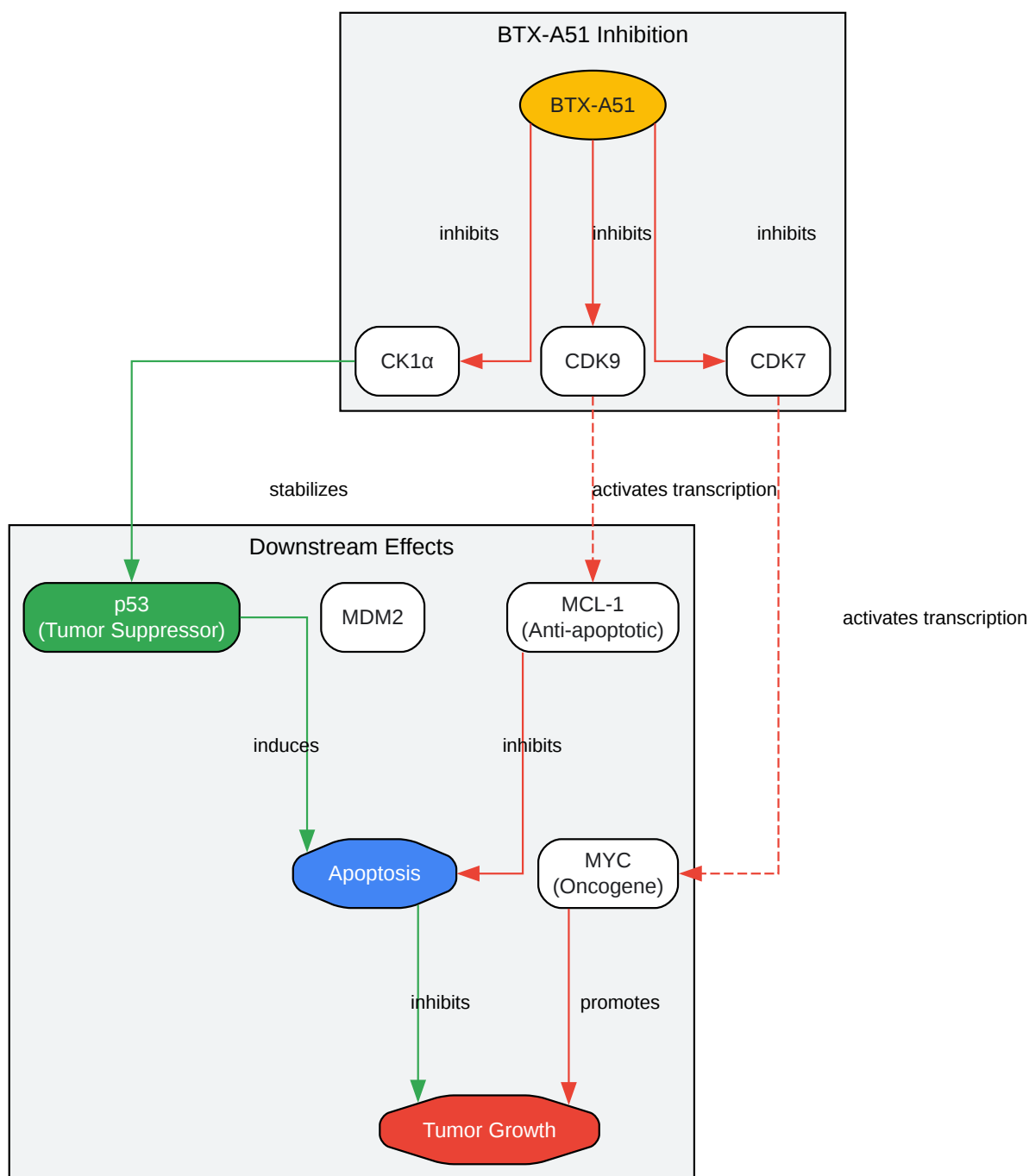
These application notes provide a comprehensive overview of the use of **BTX-A51** in PDX models, including its mechanism of action, protocols for in vivo studies, and a summary of its preclinical efficacy.

Mechanism of Action of BTX-A51

BTX-A51 exerts its anti-tumor effects through the simultaneous inhibition of three key kinases:

- Casein Kinase 1 Alpha (CK1 α): Inhibition of CK1 α leads to the stabilization of the tumor suppressor protein p53.[\[1\]](#)
- Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9): These kinases are critical components of the transcriptional machinery. Their inhibition by **BTX-A51** leads to the suppression of super-enhancer-driven transcription of key oncogenes, including MYC, and the anti-apoptotic protein MCL-1.[\[1\]](#)[\[2\]](#)

The synergistic action of inhibiting these three kinases results in enhanced p53 activity and reduced expression of critical cancer survival proteins, leading to cell cycle arrest and apoptosis in tumor cells.[\[1\]](#)[\[2\]](#)



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Caption: Signaling pathway of **BTX-A51**.

Quantitative Data from Preclinical PDX Studies

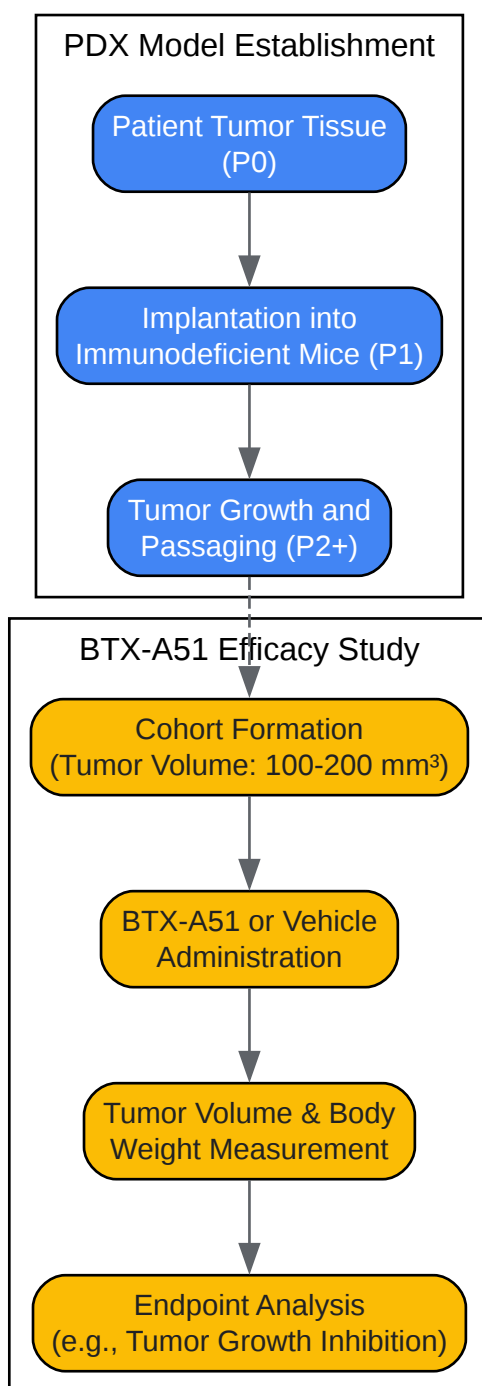
While preclinical studies have demonstrated the anti-tumor efficacy of **BTX-A51** in PDX models of liposarcoma and AML, specific quantitative data on tumor growth inhibition from these studies are not extensively detailed in publicly available literature.^{[1][2][3]} The table below serves as a template for organizing such data when it becomes available from future publications or presentations.

PDX Model	Cancer Type	Dosing Regimen	Duration of Treatment	Tumor Growth Inhibition (%)	Statistical Significance (p-value)	Reference
LPS-PDX-1	Liposarcoma	Data not available	Data not available	Data not available	Data not available	AACR Abstract
LPS-PDX-2	Liposarcoma	Data not available	Data not available	Data not available	Data not available	AACR Abstract
AML-PDX-1	AML	Data not available	Data not available	Prolonged survival noted	Data not available	Clinical Trial Report

Note: This table is a template. Specific data from preclinical PDX studies with **BTX-A51** is limited in the public domain. Researchers should refer to forthcoming publications for detailed quantitative results.

Experimental Protocols

The following are generalized protocols for the application of **BTX-A51** in PDX models, based on established methodologies.



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Caption: Experimental workflow for **BTX-A51** evaluation in PDX models.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue. Specific modifications may be required depending on the tumor type.

Materials:

- Fresh patient tumor tissue, collected under sterile conditions
- Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
- Surgical instruments (scalpels, forceps)
- Growth media (e.g., DMEM/F12) with antibiotics
- Matrigel (optional)
- Anesthesia

Procedure:

- Tissue Collection and Preparation:
 - Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
 - In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
 - Mechanically mince the tumor into small fragments (2-3 mm³).
- Implantation:
 - Anesthetize the immunodeficient mouse.
 - Make a small incision in the flank of the mouse.
 - Create a subcutaneous pocket using blunt dissection.
 - (Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.

- Implant one to two tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Tumor Growth and Passaging:
 - Monitor the mice regularly for tumor growth by caliper measurements.
 - Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
 - A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new cohorts of mice for expansion.

BTX-A51 Administration and Efficacy Assessment in PDX Models

Materials:

- Established PDX-bearing mice with tumor volumes of 100-200 mm³
- **BTX-A51**, formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Balance for body weight measurement

Procedure:

- Cohort Formation:
 - Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration:

- Administer **BTX-A51** orally to the treatment group at a predetermined dose and schedule. A starting dose of 5 mg/kg/day, as used in other preclinical leukemia models, could be considered for dose-finding studies.
- Administer the vehicle control to the control group using the same schedule and route.
- Monitoring and Data Collection:
 - Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
 - Observe the general health and behavior of the mice daily.
- Endpoint and Data Analysis:
 - The study endpoint may be a specific time point, a predetermined tumor volume in the control group, or signs of significant toxicity.
 - At the end of the study, euthanize the mice and resect the tumors.
 - Calculate the percentage of tumor growth inhibition (TGI) using the formula:
 - $\% \text{ TGI} = (1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})) \times 100$
 - Tumor samples can be collected for further pharmacodynamic and biomarker analysis (e.g., Western blot for p53, MYC, MCL-1).

Conclusion

BTX-A51 has demonstrated promising preclinical anti-tumor activity in PDX models of various cancers. Its unique mechanism of action, targeting CK1 α , CDK7, and CDK9, provides a strong rationale for its continued development. The use of PDX models is critical for further elucidating the efficacy of **BTX-A51** in a clinically relevant setting and for identifying predictive biomarkers to guide patient selection in future clinical trials. The protocols and information provided herein

serve as a valuable resource for researchers investigating the therapeutic potential of **BTX-A51**.

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